2-Hydrazino-4-methylpyridine
Overview
Description
2-Hydrazino-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H9N3 It is characterized by a pyridine ring substituted with a hydrazino group at the 2-position and a methyl group at the 4-position
Mechanism of Action
Target of Action
Hydrazinopyridines, in general, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This characteristic is of interest, particularly in the development of effective chemical pharmaceutical products and pesticides .
Biochemical Pathways
It’s known that pyridine derivatives can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Pharmacokinetics
The compound’s molecular weight is 12316 , which could influence its bioavailability.
Result of Action
Products obtained on the basis of hydrazinopyridines have been found to exhibit anti-inflammatory, antiulcer, and other types of activity . Hydrazinopyridines and their derivatives have also been recommended as herbicides, plant growth regulators, and fungicides .
Action Environment
It’s known that the compound should be stored at 4° c . Its melting point is predicted to be 47.87° C, and its boiling point is approximately 285.3° C at 760 mmHg .
Biochemical Analysis
Biochemical Properties
2-Hydrazino-4-methylpyridine plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the pyridine metabolism pathway . The nature of these interactions often involves the formation of hydrazone derivatives, which can influence the activity of the enzymes and proteins it binds to
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, it has been observed to inhibit certain enzymes by forming stable hydrazone derivatives, which prevent the enzymes from catalyzing their respective reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Understanding these dosage effects is crucial for determining the appropriate concentrations for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to pyridine metabolism . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells . For example, the compound can be metabolized into hydrazone derivatives, which can further participate in biochemical reactions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s effects and optimizing its use in research and therapy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazino-4-methylpyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C .
Industrial Production Methods: Industrial production of this compound often involves the reduction of corresponding diazonium salts. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-4-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use hydrazine hydrate as a reagent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyridine derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hydrazino-4-methylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Hydrazino-3-methylpyridine
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 2-Hydrazino-1-methylpyridine
Comparison: Compared to similar compounds, 2-Hydrazino-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
(4-methylpyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFPJUDYICAQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483169 | |
Record name | 2-hydrazino-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-00-4 | |
Record name | 2-hydrazino-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydrazinyl-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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